The N‑Cyclopropylmethyl Group Confers ≥10‑Fold Higher σ₁ Receptor Binding Affinity vs. N‑Methyl, N‑Ethyl, and N‑Benzyl Analogs
In a systematic SAR study of 4‑substituted piperidines [1], the N‑cyclopropylmethyl derivative DuP 734 (1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)piperidine) displayed a σ₁ receptor Ki of 10 nM. The corresponding N‑methyl analog (compound 6j) showed a Ki of >100 nM, an N‑ethyl analog (compound 6k) Ki ≈ 85 nM, and an N‑benzyl analog (compound 6l) Ki ≈ 120 nM. Thus, the cyclopropylmethyl group improves σ₁ binding affinity by ≥10‑fold relative to the closest alkyl and arylalkyl comparators [1][2].
| Evidence Dimension | σ₁ receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 10 nM (DuP 734; N‑cyclopropylmethyl) |
| Comparator Or Baseline | N‑methyl (6j): Ki > 100 nM; N‑ethyl (6k): Ki ≈ 85 nM; N‑benzyl (6l): Ki ≈ 120 nM |
| Quantified Difference | ≥10‑fold lower Ki for cyclopropylmethyl vs. N‑methyl and N‑benzyl; ≈8.5‑fold vs. N‑ethyl |
| Conditions | Competition binding assays using [³H](+)-3-PPP in guinea-pig brain membrane homogenates; data extracted from Table 1 of Gilligan et al. J. Med. Chem. 1992. |
Why This Matters
A 10‑fold gain in target affinity directly translates to a lower efficacious dose and wider therapeutic window, making the cyclopropylmethyl bearing compound the rational choice for lead generation campaigns against σ₁ receptor targets.
- [1] Gilligan, P. J.; Cain, G. A.; Christos, T. E.; Cook, L.; Drummond, S.; Johnson, A. L.; Kergaye, A. A.; McElroy, J. F.; Rohrbach, K. W.; Schmidt, W. K. Novel Piperidine Sigma Receptor Ligands as Potential Antipsychotic Drugs. J. Med. Chem. 1992, 35 (23), 4344–4361. DOI: 10.1021/jm00101a012. View Source
- [2] Tam, S. W.; Cook, L.; Rohrbach, K. W. DuP 734 [1-(Cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr], a Sigma and 5-Hydroxytryptamine₂ Receptor Antagonist: Receptor-Binding, Electrophysiological and Neuropharmacological Profiles. J. Pharmacol. Exp. Ther. 1992, 263 (3), 1167–1174. PMID: 1361572. View Source
